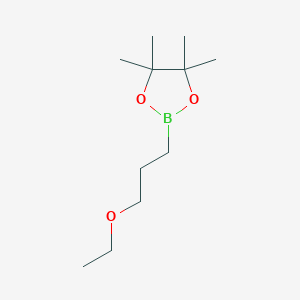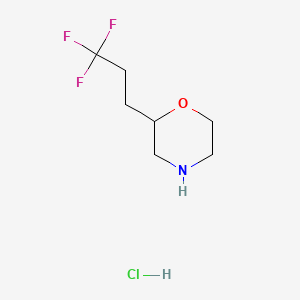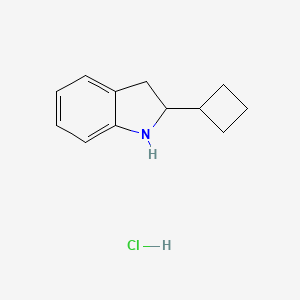
methyl 7-methyl-2,3-dihydro-1H-indole-3-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-methyl-2,3-dihydro-1H-indole-3-carboxylate hydrochloride is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of methyl 7-methyl-2,3-dihydro-1H-indole-3-carboxylate hydrochloride can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions . Another method involves the palladium-catalyzed intramolecular oxidation of substituted anilines . Industrial production methods often utilize microwave-assisted synthesis to improve yields and reduce reaction times .
Análisis De Reacciones Químicas
Methyl 7-methyl-2,3-dihydro-1H-indole-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like manganese dioxide in carbon tetrachloride.
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex structures.
Common reagents used in these reactions include methanesulfonic acid, potassium carbonate, and various oxidizing and reducing agents . Major products formed from these reactions include various substituted indole derivatives and complex cyclic structures .
Aplicaciones Científicas De Investigación
Methyl 7-methyl-2,3-dihydro-1H-indole-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of methyl 7-methyl-2,3-dihydro-1H-indole-3-carboxylate hydrochloride involves its interaction with various molecular targets. Indole derivatives are known to activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules . These interactions help maintain intestinal homeostasis, impact liver metabolism, and modulate the immune response .
Comparación Con Compuestos Similares
Methyl 7-methyl-2,3-dihydro-1H-indole-3-carboxylate hydrochloride can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
Methyl 4-fluoro-1H-indole-7-carboxylate: Used in the synthesis of various pharmaceuticals.
Methyl 5-bromoindole-7-carboxylate: Studied for its potential anticancer properties.
Propiedades
Fórmula molecular |
C11H14ClNO2 |
|---|---|
Peso molecular |
227.69 g/mol |
Nombre IUPAC |
methyl 7-methyl-2,3-dihydro-1H-indole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c1-7-4-3-5-8-9(11(13)14-2)6-12-10(7)8;/h3-5,9,12H,6H2,1-2H3;1H |
Clave InChI |
NJKRMAYSTPXDQW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(CN2)C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-fluoro-N'-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide](/img/structure/B13458732.png)
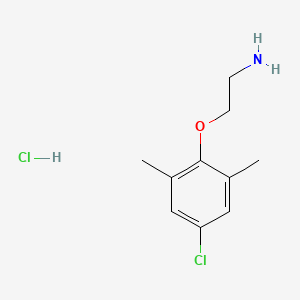

![8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid](/img/structure/B13458744.png)
![8-Bromoimidazo[1,2-a]pyridin-3-amine dihydrochloride](/img/structure/B13458753.png)
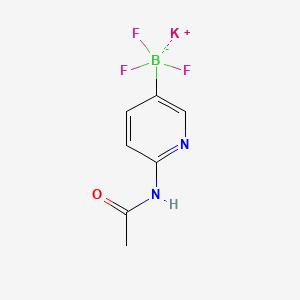
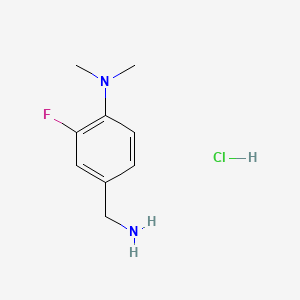
![2-[3-(hydroxyamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B13458761.png)

